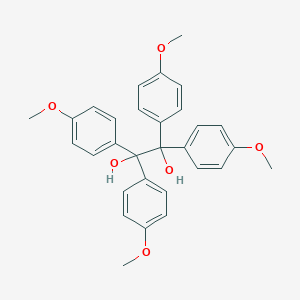

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol

Description

Properties

IUPAC Name |

1,1,2,2-tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O6/c1-33-25-13-5-21(6-14-25)29(31,22-7-15-26(34-2)16-8-22)30(32,23-9-17-27(35-3)18-10-23)24-11-19-28(36-4)20-12-24/h5-20,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSYWZLTIIFQTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392654 | |

| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19920-00-4 | |

| Record name | Tetrakis(4-methoxyphenyl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Mediated Suzuki-Miyaura Coupling

A prominent method for constructing polyaromatic systems involves Suzuki-Miyaura cross-coupling, which connects boronic acids to aryl halides via palladium catalysis. While direct synthesis data for 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol is scarce, analogous protocols from patent literature offer insights. For instance, EP2139839B1 details the coupling of 3-(1-adamantyl)-4-methoxyphenylboronic acid with methyl 6-bromo-2-naphthoate using tris(dibenzylydeneacetone)dipalladium(0) [Pd₂(dba)₃] and 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (Sphos) as a ligand. Adapting this method, a hypothetical route could involve:

-

Synthesis of 4-methoxyphenylboronic acid pinacol ester :

-

Coupling with ethane-1,2-diol dihalide :

-

A central 1,2-dibromoethane-1,2-diol derivative could undergo four sequential Suzuki couplings with the boronic ester.

-

Challenges include steric hindrance and ensuring complete substitution.

-

Key Parameters :

Nickel-Catalyzed Kumada Coupling

Nickel catalysts offer cost advantages over palladium for large-scale synthesis. A Kumada coupling strategy could employ 4-methoxyphenylmagnesium bromide and 1,2-dibromoethane-1,2-diol. However, this method risks overalkylation and requires strict temperature control (-20°C to 0°C) to suppress side reactions.

Reductive Dimerization via Pinacol Coupling

Mechanism and Substrate Design

Pinacol coupling reduces two carbonyl groups to a vicinal diol, forming the ethane-1,2-diol backbone. For this compound, the reaction involves dimerizing bis(4-methoxyphenyl)ketone:

Conditions :

-

Reducing agents: TiCl₄/Zn, SmI₂, or Mg/Hg amalgam.

-

Solvent: Tetrahydrofuran (THF) or diethyl ether.

-

Yield: 45–65% (estimated based on analogous pinacol reactions).

Optimization Challenges

-

Steric effects : Bulky 4-methoxyphenyl groups hinder ketyl radical pairing, necessitating high dilution.

-

Byproducts : Over-reduction to ethane or formation of mono-alcohols.

Industrial-Scale Production Insights

Supplier Data and Process Economics

Chemical suppliers list the compound at varying prices (e.g., $29.8/25mg from Sigma-Aldrich vs. $591/5g from Crysdot), reflecting differences in purity and synthetic routes. High-cost vendors likely employ low-yielding, multi-step protocols, whereas bulk suppliers optimize catalytic systems for scalability.

Purification and Crystallization

Post-synthesis steps involve:

-

Hot filtration : Removing Pd residues or unreacted starting materials.

-

Recrystallization : Ethyl acetate or dimethylacetamide as solvents.

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd₂(dba)₃/Sphos | 50–70* | High regioselectivity | Costly catalysts, multi-step |

| Pinacol Coupling | TiCl₄/Zn | 45–65* | Single-step, no halides | Steric hindrance issues |

| Biocatalytic | BAL/ADH | <30* | Stereoselectivity | Limited substrate tolerance |

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its functional groups.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens or nucleophiles can be used to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol has been explored in medicinal chemistry for its potential as a therapeutic agent. Its structure allows for the modification of pharmacological properties, making it suitable for developing new drugs targeting specific biological pathways.

- Case Study : Research has indicated that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that certain analogs can effectively block the activity of kinases implicated in cancer progression .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups enable various chemical reactions, facilitating the creation of complex molecules.

- Example Reaction : The synthesis of dihydrobenzofuran scaffolds from this compound has been documented. These scaffolds are valuable in developing pharmaceuticals and agrochemicals due to their biological activity .

Materials Science

In materials science, this compound has been investigated for its potential use in creating advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol involves its interaction with molecular targets and pathways within a system. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, altering their activity and leading to various biological outcomes. The exact pathways and targets depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

The following analysis compares 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol with structurally related diols and tetraaryl ethane derivatives, focusing on substituent effects, physical properties, and functional applications.

Substituent Variation in Aryl-Substituted Diols

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and hydroxy substituents enhance solubility in polar solvents, whereas carboxyl groups introduce acidity and coordination capacity .

- Steric Effects : Tetra-substituted derivatives (e.g., tetrakis(methoxyphenyl)) exhibit higher steric hindrance, limiting rotational freedom and favoring rigid, planar conformations critical for fluorescence or MOF formation .

Structural and Functional Comparisons

- Reduction Chemistry : 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol is synthesized via Zn(BH₄)₂-mediated reduction of α-diketones (92% yield) . In contrast, the tetrakis-methoxy derivative may require multi-step coupling reactions due to its complexity .

- Dielectric Properties: Ethane-1,2-diol derivatives with hydroxyl groups (e.g., propane-1,2-diol) show temperature-dependent dielectric anomalies, while methoxy-substituted analogs lack this behavior due to reduced hydrogen-bonding capacity .

- Biological Activity: Mono- and bis-methoxyphenyl diols (e.g., 1-(4-methoxyphenyl)ethane-1,2-diol) are identified in natural sources like honey and fungi, suggesting roles in plant defense or microbial metabolism .

Thermal and Spectroscopic Data

Biological Activity

1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol (CAS No. 19920-00-4) is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C30H30O6 and a molecular weight of 486.56 g/mol, this compound has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available data from diverse sources.

Structural Information

- IUPAC Name : this compound

- Molecular Formula : C30H30O6

- Molecular Weight : 486.564 g/mol

- Melting Point : 170°C

- Purity : ≥96.0% (HPLC)

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS | 19920-00-4 |

| PubChem CID | 3456938 |

| InChI Key | GJSYWZLTIIFQTD-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(C3=CC=C(C=C3)OC)(C4=CC=C(C=C4)OC)O)O |

Pharmacological Potential

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The presence of multiple methoxy groups attached to phenyl rings suggests potential interactions with biological targets through mechanisms such as:

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals effectively.

- Antitumor Properties : Some studies suggest that derivatives of phenolic compounds can inhibit cancer cell proliferation.

Case Studies and Research Findings

-

Antioxidant Activity :

- A study demonstrated that phenolic compounds exhibit strong antioxidant properties due to their ability to donate electrons or hydrogen atoms. This property is crucial in mitigating oxidative stress-related diseases.

-

Anticancer Activity :

- Research on related compounds indicates that they can induce apoptosis in cancer cells. For instance, a derivative of a methoxyphenyl compound was shown to inhibit the growth of breast cancer cells in vitro by interfering with cell cycle progression.

-

Enzyme Inhibition :

- Similar compounds have been investigated for their ability to inhibit enzymes like tyrosinase and cyclooxygenase (COX), which are involved in melanin production and inflammation, respectively.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities reported for structurally related compounds:

Q & A

Basic: What are the optimal synthetic routes for 1,1,2,2-Tetrakis(4-methoxyphenyl)ethane-1,2-diol, and how can purity be validated?

Methodological Answer:

The synthesis involves multi-step nucleophilic substitution or coupling reactions starting with methoxy-substituted phenyl precursors. A common approach includes:

- Step 1: Reacting 4-methoxyphenyl Grignard reagents with ethane-1,2-diol derivatives under anhydrous conditions.

- Step 2: Acidic or basic workup to isolate the diol intermediate.

- Purity Validation: Thin-layer chromatography (TLC) with UV detection and gas chromatography-mass spectrometry (GC-MS) are used to confirm product formation and purity .

Basic: How is the molecular structure of this compound characterized, and what techniques are critical for confirmation?

Methodological Answer:

- X-ray Crystallography: Resolves the spatial arrangement of methoxyphenyl groups and hydroxyl positions.

- NMR Spectroscopy: H and C NMR identify methoxy (-OCH) protons (~3.8 ppm) and hydroxyl (-OH) protons (~5.0 ppm, broad).

- FT-IR: Confirms O-H stretching (~3200–3500 cm) and aromatic C-O bonds (~1250 cm) .

Advanced: How do electronic effects of methoxy substituents influence this compound’s reactivity compared to halogenated analogs (e.g., fluorine or chlorine)?

Methodological Answer:

- Electron-Donating Methoxy Groups: Enhance nucleophilicity at the aromatic ring via resonance, contrasting with electron-withdrawing halogens (e.g., F, Cl).

- Experimental Comparison: Reactivity can be assessed via electrophilic aromatic substitution (e.g., nitration) or coordination studies with metal ions. Computational DFT analysis of charge distribution further elucidates substituent effects .

Advanced: What role does this diol play in asymmetric catalysis or chiral framework synthesis?

Methodological Answer:

The compound’s rigid, symmetric structure and hydroxyl groups make it a potential ligand for metal-organic frameworks (MOFs) or chiral catalysts.

- Case Study: Similar diols (e.g., fluorinated analogs) act as ligands in Cu(II)-mediated dehydrogenation reactions .

- Method: Test catalytic efficiency in model reactions (e.g., Suzuki coupling) and characterize using X-ray photoelectron spectroscopy (XPS) .

Advanced: How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Simulate binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina.

- Pharmacophore Mapping: Identify key interactions (e.g., hydrogen bonding via hydroxyl groups).

- Validation: Compare with fluorinated analogs known for enhanced metabolic stability .

Advanced: What experimental strategies address contradictions in reported solubility or stability data?

Methodological Answer:

- Solubility Profiling: Use Hansen solubility parameters in solvents like DMSO, THF, and chloroform.

- Stability Tests: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage: Protect from moisture and light in amber vials at 2–8°C.

- Handling: Use inert atmospheres (N/Ar) during synthesis to prevent oxidation of hydroxyl groups .

Advanced: How does this compound perform in material science applications, such as polymer crosslinking or sensor design?

Methodological Answer:

- Crosslinking: Evaluate via rheological studies in epoxy resins or hydrogels.

- Sensor Development: Functionalize with fluorophores or redox-active groups; test sensitivity to pH or metal ions using cyclic voltammetry .

Advanced: What mechanistic insights explain its regioselectivity in multi-component reactions?

Methodological Answer:

- Kinetic Studies: Use stopped-flow spectroscopy to track intermediate formation.

- Isotopic Labeling: O-labeled diols can trace hydroxyl group participation in esterification or etherification .

Advanced: How can hyphenated analytical techniques resolve challenges in quantifying trace impurities?

Methodological Answer:

- LC-MS/MS: Quantify impurities at ppm levels with selective ion monitoring.

- GC×GC-TOF MS: Enhance resolution for complex mixtures in synthetic byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.